The compound is cataloged under the Chemical Abstracts Service Registry Number 581812-93-3, indicating its recognized status in chemical databases. It is primarily utilized in pharmaceutical research due to its potential therapeutic applications, particularly as an inhibitor in various biological pathways .
The synthesis of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine can be achieved through several methodologies, with one common approach involving the reaction of cyclopropylmethylamine with 4-(trifluoromethyl)benzaldehyde. This reaction typically requires specific conditions, including controlled temperature and the presence of catalysts to facilitate the formation of the desired amine product.
The synthesis can yield high purity and good yields when optimized properly .
The molecular structure of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine can be described as follows:
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is involved in various chemical reactions, primarily due to the presence of both the amine and trifluoromethyl groups:
These reactions are significant for developing derivatives with enhanced biological activities .
The mechanism of action for Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine involves its interaction with biological targets, often related to its role as an inhibitor in signaling pathways:
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine possesses several notable physical and chemical properties:
These properties are crucial for determining suitable applications and handling procedures in laboratory settings .
The applications of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine are diverse, particularly within medicinal chemistry:
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (IUPAC name; CAS 581812-93-3) is synthesized via two principal routes. The Strecker synthesis employs 4-(trifluoromethyl)benzaldehyde and cyclopropylamine, followed by cyanide addition and nitrile reduction. This method yields ~60–70% of the target amine but generates racemic mixtures requiring chiral resolution for enantiopure forms [3] [5]. Alternatively, reductive amination uses 1-cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanone with ammonia and reducing agents (e.g., NaBH₃CN). Optimized at low temperatures (0–5°C), this route achieves 85% purity but necessitates chromatographic purification due to imine byproducts [9].
Table 1: Comparison of Key Synthetic Methods
Method | Starting Materials | Yield | Purity | Key Challenge |
---|---|---|---|---|
Strecker Synthesis | 4-(Trifluoromethyl)benzaldehyde, cyclopropylamine | 60–70% | Moderate | Racemate formation |
Reductive Amination | 1-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanone | 75% | 85% | Imine byproducts |
Catalyst selection significantly impacts efficiency:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1